Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-dinaphthalen-2-yloxyphosphorylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21O5P/c1-2-27-24(25)17-30(26,28-22-13-11-18-7-3-5-9-20(18)15-22)29-23-14-12-19-8-4-6-10-21(19)16-23/h3-16H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDRXRQRWUGARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC1=CC2=CC=CC=C2C=C1)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate typically involves the reaction of ethyl acetate with bis(2-naphthalenyloxy)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The naphthalenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphinyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the naphthalenyloxy groups can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate (CAS 124755-24-4)
- Molecular Formula : C₈H₁₁F₆O₅P
- Molar Mass : 332.13 g/mol
- Key Features : Trifluoroethoxy groups replace naphthalenyloxy substituents, introducing strong electron-withdrawing effects.
- Physical Properties : Lower molar mass (332.13 vs. ~450 g/mol estimated for the target compound) and higher polarity due to fluorine atoms.
- Reactivity : Enhanced electrophilicity at the phosphorus center, favoring nucleophilic substitution reactions. Used in fluorinated polymer synthesis .
Ethyl-di-(2-isopropylphenyl)phosphonoacetate (CAS 188945-44-0)
- Molecular Formula : C₂₂H₂₉O₅P
- Molar Mass : 404.44 g/mol
- Key Features : Isopropylphenyl groups provide steric hindrance, reducing reactivity compared to naphthalenyloxy derivatives.
- Physical Properties : Density 1.126 g/cm³; predicted boiling point 489°C. The absence of extended aromatic systems lowers thermal stability relative to the target compound .
- Applications : Intermediate in agrochemical synthesis due to hydrolytic stability under acidic conditions.
Diisopropyl (ethoxycarbonylmethyl)phosphonate (CAS 24074-26-8)
- Molecular Formula : C₉H₁₉O₆P
- Molar Mass : 278.22 g/mol
- Key Features : Isopropoxy groups and a phosphonate (P=O) core instead of phosphinyl (P–O–Ar).
- Reactivity : Higher hydrolytic stability due to the phosphonate structure. Used as a ligand in metal-catalyzed reactions .
- Comparison : Lower molecular weight and reduced aromaticity result in higher solubility in polar aprotic solvents.
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate (CAS 6327-96-4)
- Molecular Formula: C₁₄H₂₁NO₅
- Molar Mass : 283.32 g/mol
- Key Features: Hydroxyethylamino substituents introduce hydrogen-bonding capacity.
- Applications: Potential use in drug delivery systems due to hydrophilic groups, contrasting with the hydrophobic naphthalenyloxy moieties in the target compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Boiling Point (°C) | Notable Properties |
|---|---|---|---|---|---|
| Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate | Est. C₂₄H₂₁O₅P | ~450 | 2-naphthalenyloxy | N/A | High thermal stability, hydrophobic |
| Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate | C₈H₁₁F₆O₅P | 332.13 | 2,2,2-trifluoroethoxy | N/A | Electrophilic, fluorinated |
| Ethyl-di-(2-isopropylphenyl)phosphonoacetate | C₂₂H₂₉O₅P | 404.44 | 2-isopropylphenyl | 489 (predicted) | Steric hindrance, agrochemical use |
| Diisopropyl (ethoxycarbonylmethyl)phosphonate | C₉H₁₉O₆P | 278.22 | isopropoxy | N/A | Hydrolytically stable, catalytic ligand |
| Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate | C₁₄H₂₁NO₅ | 283.32 | hydroxyethylamino | N/A | Hydrophilic, drug delivery potential |
Research Findings and Key Differences
- Electronic Effects : The target compound’s naphthalenyloxy groups delocalize electron density via π-stacking, reducing electrophilicity at phosphorus compared to fluorinated analogs like Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate .
- Synthetic Routes : Similar alkylation strategies are employed (e.g., using bromoacetate derivatives), but the reduction of nitro intermediates (as in ) is unnecessary for phosphinyl analogs .
- Solubility: Bulkier aromatic substituents in the target compound limit water solubility, whereas hydroxyethylamino derivatives (CAS 6327-96-4) exhibit improved aqueous compatibility .
- Thermal Stability : The naphthalenyloxy groups enhance decomposition resistance (>300°C estimated) compared to aliphatic substituents in CAS 24074-26-8 .
Biological Activity
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Overview of the Compound
This compound features a phosphinyl group linked to two naphthalenyloxy moieties. This unique structure allows for various interactions with biological targets, particularly enzymes and proteins, which may lead to significant therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity and influence various cellular processes. The naphthalenyloxy groups can also participate in π-π interactions with aromatic amino acids, potentially affecting protein conformation and function.
Enzyme Interaction
Research indicates that this compound may inhibit specific enzymes by covalently modifying their active sites. This mechanism is similar to that observed in other phosphorous-containing compounds known for their enzyme inhibition properties.
Anticancer Potential
Studies have suggested that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, the compound's ability to interact with signaling pathways involved in cell cycle regulation could lead to increased apoptosis rates in malignant cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cell Viability Assays : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, indicating potential as an anticancer agent.
- Apoptosis Induction : Flow cytometry analysis revealed that this compound significantly increased the rate of apoptosis in treated cells compared to controls. For example, at a concentration of 50 µg/ml, the percentage of apoptotic cells increased from 1.76% (control) to approximately 7.5% after 72 hours of treatment .
- Cell Cycle Analysis : The compound also affected cell cycle progression, notably increasing the proportion of cells in the S phase, which is indicative of its potential role in disrupting normal cell cycle regulation .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it can be compared to other phosphorous-containing compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl [bis(2-methoxyethoxy)phosphinyl]acetate | Methoxyethoxy groups | More hydrophilic; different enzyme interactions |
| Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate | Trifluoroethoxy groups | Enhanced stability; varied reactivity |
The presence of naphthalenyloxy groups in this compound may confer unique physicochemical properties compared to these analogs, influencing its solubility and interaction profiles.
Q & A
Q. What are the common synthetic routes for Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate?
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting ethyl acetates with bis(2-naphthalenyloxy)phosphinyl chloride under anhydrous conditions, followed by purification via column chromatography (e.g., silica gel with ethyl acetate eluent) . Key steps include controlling reaction temperature (e.g., 0°C for intermediates) and using catalysts like sodium hydride to activate the acetate group .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, and ³¹P for phosphorus environments) and X-ray crystallography for crystalline derivatives. For non-crystalline forms, high-resolution mass spectrometry (HRMS) and FTIR verify functional groups (e.g., P=O stretching at ~1250 cm⁻¹). Evidence from analogous phosphonoacetates shows that X-ray diffraction can resolve steric effects from naphthalenyloxy groups .
Q. What methodologies assess the compound’s solubility and stability in different solvents?
Solubility is tested via phase-solubility diagrams in solvents like THF, DMSO, or chloroform. Stability under varying pH and temperature is evaluated using HPLC with UV detection (e.g., monitoring degradation products at 254 nm). For example, hydrolysis rates in aqueous buffers at 25°C vs. 40°C can inform storage conditions .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-naphthalenyloxy groups influence reaction kinetics?
The bulky naphthalenyloxy substituents hinder nucleophilic attack at the phosphorus center, requiring elevated temperatures (e.g., 80–100°C) for reactions like transesterification. Computational studies (DFT) on analogous compounds reveal that electron-withdrawing groups on the aromatic rings increase electrophilicity at phosphorus, accelerating reactions with amines or alcohols .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
Contradictions in ³¹P NMR signals (e.g., unexpected splitting) may arise from dynamic equilibria between tautomers or solvent-dependent conformational changes. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze rotational isomers, while 2D-COSY and NOESY experiments identify through-space couplings .
Q. What strategies optimize yield in multi-step syntheses involving bis-phosphinyl intermediates?
Yield optimization requires strict control of stoichiometry (e.g., 1.1:1 molar ratio of ethyl acetate to bis(2-naphthalenyloxy)phosphinyl chloride) and inert atmospheres to prevent hydrolysis. Evidence from phosphonic acid ester syntheses highlights the use of microscale distillation or azeotropic drying (e.g., toluene reflux) to remove water .
Q. How does the compound’s reactivity differ in radical vs. polar reaction mechanisms?
The phosphorus center’s electrophilicity favors polar mechanisms (e.g., SN2 at the acetate group). However, under UV irradiation, the naphthalenyloxy groups can participate in radical pathways, forming dimers or cross-linked products. ESR spectroscopy and radical trapping agents (e.g., TEMPO) confirm such pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
